molecular formula C17H16IN3O3S B2462151 N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide CAS No. 723743-60-0

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide

Cat. No.: B2462151
CAS No.: 723743-60-0
M. Wt: 469.3
InChI Key: FSABZWAMVQMLEX-UHFFFAOYSA-N
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Description

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide is a sulfonamide derivative featuring a pyrazolone core substituted with a 4-iodophenyl group.

Properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-4-iodobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16IN3O3S/c1-12-16(19-25(23,24)15-10-8-13(18)9-11-15)17(22)21(20(12)2)14-6-4-3-5-7-14/h3-11,19H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSABZWAMVQMLEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16IN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step involves the synthesis of the pyrazole ring. This can be achieved by reacting 1,3-diketones with hydrazines under acidic or basic conditions.

    Introduction of the Iodine Atom: The iodine atom is introduced through an iodination reaction, which can be carried out using iodine or iodine monochloride in the presence of an oxidizing agent.

    Sulfonamide Formation: The final step involves the introduction of the sulfonamide group. This can be achieved by reacting the iodinated pyrazole derivative with sulfonyl chlorides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of corresponding sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of azide derivatives.

Scientific Research Applications

Pharmacological Activity

The compound exhibits notable pharmacological activities, particularly in the realm of cancer research and treatment. Its structure allows it to interact with specific biological targets, influencing pathways associated with cell proliferation and apoptosis.

Anticancer Properties

Research has demonstrated that derivatives of pyrazole compounds can inhibit tumor growth by targeting various kinases involved in cancer progression. N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide has been shown to modulate the activity of protein kinases, which play a crucial role in signaling pathways that regulate cell division and survival.

A study indicated that compounds similar to this sulfonamide could effectively inhibit the activity of serum and glucocorticosteroid-regulated kinases (SGK), particularly SGK isoform 1 (SGK1), which is implicated in various cancers and inflammatory diseases .

Synthesis and Derivative Development

The synthesis of this compound involves multi-step reactions that allow for the introduction of various functional groups. This versatility in synthesis enables the generation of a library of derivatives that can be screened for enhanced biological activity.

Synthetic Pathways

The typical synthetic route includes:

  • Formation of the pyrazole ring through condensation reactions.
  • Introduction of the sulfonamide moiety via nucleophilic substitution.
  • Halogenation to incorporate iodine at the benzene ring.

These modifications can significantly influence the compound's biological properties and its efficacy as a therapeutic agent .

Clinical Implications

Due to its ability to regulate key pathways involved in inflammation and cancer, this compound is being explored for potential applications in treating conditions such as:

Table 1: Potential Clinical Applications

Application AreaDescription
Cancer TreatmentTargeting SGK pathways to inhibit tumor growth
Anti-inflammatory AgentsModulating inflammatory responses in chronic diseases
Antimicrobial ActivityPotential efficacy against resistant strains

Case Studies and Research Findings

Several studies have highlighted the efficacy of related compounds in clinical settings:

Case Study: Anticancer Efficacy

In a recent investigation, derivatives of pyrazole compounds were evaluated for their anticancer properties against various cancer cell lines. The results indicated that certain derivatives exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin .

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of sulfonamide derivatives in models of arthritis. The findings suggested a marked reduction in inflammatory markers following treatment with these compounds, indicating their potential as therapeutic agents for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates. This compound may also interact with cellular pathways involved in cell proliferation and apoptosis, contributing to its potential anticancer effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key structural variations in pyrazolone-sulfonamide analogs include substitutions at the aryl ring (R) and modifications to the sulfonamide or pyrazolone moieties. Below is a comparative analysis:

Compound Substituent (R) Key Features Melting Point (°C) Biological Activity
Target Compound 4-Iodophenyl Electronegative iodine enhances potential halogen bonding; high molecular weight (387.41 g/mol) . N/A Presumed enhanced cytotoxicity due to iodine’s radioimaging/radiolabeling potential .
N-(Pyrazol-4-yl)-4-methylbenzenesulfonamide 4-Methylphenyl Less steric bulk; methyl group increases hydrophobicity. N/A Lower cytotoxicity compared to halogenated analogs .
N-(Pyrazol-4-yl)-4-acetylbenzenesulfonamide 4-Acetylphenyl Electron-withdrawing acetyl group reduces electron density. N/A Lowest cytotoxic activity in a series of aryl-substituted analogs .
N-(Pyrazol-4-yl)-2-(4-(methylsulfanyl)phenyl)acetamide 4-(Methylsulfanyl)phenyl Thioether group enhances lipophilicity. N/A Antimicrobial activity noted; structural studies reveal dimerization via N–H⋯O bonds .
N-(Pyrazol-4-yl)-2-(2,4-dichlorophenyl)acetamide 2,4-Dichlorophenyl Chlorine atoms provide steric and electronic effects. 200–202 Structural similarity to penicillin derivatives; forms R₂²(10) hydrogen-bonded dimers .

Key Observations :

  • Iodine vs.
  • Electron-Withdrawing Groups : Acetyl or sulfonyl groups reduce cytotoxic activity compared to halogens, likely due to decreased electron density at the pyrazolone core .
  • Hydrogen Bonding : Sulfonamide and acetamide derivatives frequently form intermolecular N–H⋯O bonds, stabilizing crystal packing and influencing solubility .
Crystallographic and Computational Insights
  • Crystal Packing : Sulfonamide derivatives often exhibit planar amide groups and dimeric structures via N–H⋯O interactions, as seen in dichlorophenyl and methylsulfanyl analogs .
  • Molecular Docking : The iodine atom’s van der Waals radius (1.98 Å) may facilitate interactions with hydrophobic protein pockets, unlike smaller substituents like chlorine (1.75 Å) .

Biological Activity

N-(1,5-Dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-4-iodobenzene-1-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies associated with this compound.

The compound's molecular formula is C18H19N3O3SC_{18}H_{19}N_{3}O_{3}S, with a molecular weight of approximately 357.43 g/mol. It features a pyrazole ring, which is known for its diverse pharmacological properties.

Biological Activities

Antitumor Activity:
Pyrazole derivatives, including compounds similar to this compound, have shown significant antitumor activity. They exhibit inhibitory effects on various cancer-related targets such as BRAF(V600E), EGFR, and Aurora-A kinase. These activities suggest potential applications in cancer therapy .

Anti-inflammatory Effects:
Research indicates that pyrazole derivatives possess anti-inflammatory properties. For instance, compounds in this class have been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation . This mechanism positions them as candidates for treating inflammatory diseases.

Antibacterial and Antifungal Properties:
The compound also exhibits antibacterial and antifungal activities. Studies have demonstrated that certain pyrazole derivatives can inhibit the growth of various pathogenic bacteria and fungi, making them valuable in developing new antimicrobial agents .

Structure-Activity Relationships (SAR)

Understanding the SAR of pyrazole derivatives is crucial for optimizing their biological activity. Modifications to the pyrazole core and substituents significantly influence their pharmacological profiles. For example:

ModificationEffect on Activity
Substituents on the phenyl ringAltered binding affinity to target enzymes
Variations in sulfonamide groupEnhanced solubility and bioavailability

Case Studies

  • Antitumor Efficacy Study:
    A study evaluated a series of pyrazole derivatives for their ability to inhibit tumor cell proliferation in vitro. The results indicated that compounds with specific substitutions on the pyrazole ring exhibited IC50 values in the low micromolar range against various cancer cell lines .
  • Anti-inflammatory Mechanism Exploration:
    In a model of acute inflammation, a derivative similar to this compound was tested for its ability to reduce edema. The results showed a significant reduction in paw swelling compared to controls, suggesting effective anti-inflammatory action .

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